B1576416 HsAp3

HsAp3

Cat. No.: B1576416
Attention: For research use only. Not for human or veterinary use.
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Description

HsAp3 is a cationic antimicrobial peptide (AMP) isolated from the venom gland of the scorpion Heterometrus spinifer (family Scorpionidae). It belongs to a novel family of four peptides (HsAp, HsAp2, this compound, HsAp4), each composed of 29 amino acid residues . These peptides exhibit weak amphipathic characteristics, a common feature among AMPs that facilitates interactions with microbial membranes.

Properties

bioactivity

Antimicrobial

sequence

SGTPEKERESGRLLGVVKRYIVCVRNPCP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

HsAp3 and its analogs (HsAp, HsAp2, HsAp4) share identical amino acid lengths (29 residues) and cationic charges, but subtle variations in residue composition may influence their antimicrobial efficacy. For example:

  • In contrast, AMPs from Buthidae scorpions, such as meucin-24 , adopt α-helical structures stabilized by disulfide bonds, a feature absent in this compound .

Table 1: Structural Comparison of this compound with Selected Scorpion AMPs

Peptide Source Length (AA) Cationic Charge Amphipathicity Key Structural Features
This compound Heterometrus spinifer 29 Yes Weak No disulfide bonds; novel sequence
Meucin-24 Buthus martensii 24 Yes Strong α-helical; two disulfide bonds
Opistoporin Opistophthalmus carinatus 48 Yes Moderate β-sheet; three disulfide bonds
Functional Comparison

Antimicrobial Spectrum :

  • This compound demonstrates activity against both Gram-positive and Gram-negative pathogens, similar to meucin-24 and opistoporin.
  • Cytotoxicity : Unlike Buthidae-derived AMPs, which often exhibit hemolytic activity at high concentrations, this compound’s weak amphipathicity may reduce toxicity to mammalian cells, though this requires experimental validation .

Table 2: Functional Comparison of this compound with Other Scorpion AMPs

Peptide Gram+ Activity Gram- Activity Hemolytic Activity Key Functional Findings
This compound S. aureus, E. faecium E. coli, P. aeruginosa Not reported Broad-spectrum; low homology to known AMPs
Meucin-24 S. aureus (MIC: 4 μg/mL) E. coli (MIC: 8 μg/mL) Moderate at >32 μg/mL Synergistic with antibiotics
Opistoporin Bacillus subtilis Klebsiella pneumoniae Low at ≤64 μg/mL Targets bacterial membrane integrity

Comparison with Functionally Similar Non-Scorpion AMPs

Human Cathelicidin LL-37
  • Structural Contrast : LL-37 is a 37-residue α-helical peptide with strong amphipathicity, unlike this compound’s linear, weakly amphipathic structure .
Polymyxin B
  • Mechanistic Divergence: Polymyxin B (a cyclic lipopeptide) binds lipid A in Gram-negative bacteria, whereas this compound’s mode of action is likely nonspecific membrane disruption due to its cationic nature .

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